molecular formula C16H13BrN2O3 B596131 6-Amino-2-(benzo[d][1,3]dioxol-5-ylmethyl)-4-bromoisoindolin-1-one CAS No. 169043-96-3

6-Amino-2-(benzo[d][1,3]dioxol-5-ylmethyl)-4-bromoisoindolin-1-one

Cat. No. B596131
M. Wt: 361.195
InChI Key: IOAYCYCBNVGLOF-UHFFFAOYSA-N
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Description

Synthesis Analysis

While the specific synthesis pathway for “6-Amino-2-(benzo[d][1,3]dioxol-5-ylmethyl)-4-bromoisoindolin-1-one” is not available, similar compounds have been synthesized using palladium-catalyzed reactions . The synthesis often involves the coupling of a bromo-benzo[d][1,3]dioxole with other organic molecules .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and a heterocyclic ring. The benzo[d][1,3]dioxol-5-ylmethyl group is a common motif in organic chemistry and is found in many bioactive compounds .

Scientific Research Applications

Application

The compound N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methylaniline, which shares a similar structure, was analyzed for its crystal structure .

Method

The crystal structure was analyzed using X-ray diffraction methods .

Results

The results of this study were published in the journal Zeitschrift für Kristallographie - New Crystal Structures . The specific outcomes and quantitative data were not detailed in the search results.

2. Detection of Carcinogenic Lead

Application

A compound with a similar structure, (E)-N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide, was synthesized and used for the detection of carcinogenic lead .

Method

The compound was prepared via a simple condensation method using benzo-[d][1,3]-dioxole carbaldehyde, benzenesulfonylhydrazine (BSH), and 4-methyl-benzenesulphonylhydrazine (4-MBSH) in good yield . It was then used to develop a sensitive and selective Pb2+ sensor via the deposition of a thin layer of the compound on a glassy carbon electrode with the conducting polymer matrix Nafion (NF) .

Results

The sensitivity, limit of quantification (LOQ), and limit of detection (LOD) of the proposed sensor towards Pb2+ were calculated from the calibration curves to be 2220.0 pA μM−1 cm−2, 320.0 mM, and 96.0 pM, respectively . The sensor probe was validated via the selective determination of Pb2+ in spiked natural samples with satisfactory outcomes .

3. Antitumor Evaluation

Application

A compound with a similar structure was synthesized and evaluated for its antitumor activity .

Method

The compound was synthesized and its antitumor activity was evaluated using the HeLa cell line .

Results

The results indicated that the compound could induce apoptosis and cause both S-phase and G2/M-phase arrests in the HeLa cell line . Therefore, it could potentially be developed as an antitumor agent .

4. Synthesis of Imidazole Containing Compounds

Application

Compounds with similar structures have been synthesized for various therapeutic applications .

Results

5. Synthesis of Novel Anticancer Agents

Application

A compound with a similar structure was synthesized and evaluated for its anticancer activity .

Method

The compound was synthesized and its anticancer activity was evaluated using various cancer cell lines .

Results

The results indicated that the compound exhibited potent anticancer activity against several cancer cell lines . Therefore, it could potentially be developed as a novel anticancer agent .

properties

IUPAC Name

6-amino-2-(1,3-benzodioxol-5-ylmethyl)-4-bromo-3H-isoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O3/c17-13-5-10(18)4-11-12(13)7-19(16(11)20)6-9-1-2-14-15(3-9)22-8-21-14/h1-5H,6-8,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOAYCYCBNVGLOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=C2Br)N)C(=O)N1CC3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90735334
Record name 6-Amino-2-[(2H-1,3-benzodioxol-5-yl)methyl]-4-bromo-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90735334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-2-(benzo[d][1,3]dioxol-5-ylmethyl)-4-bromoisoindolin-1-one

CAS RN

169043-96-3
Record name 6-Amino-2-[(2H-1,3-benzodioxol-5-yl)methyl]-4-bromo-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90735334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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